2-((3-Amino-1h-pyrazol-1-yl)methyl)benzonitrile

Medicinal Chemistry Drug Discovery Physicochemical Properties

Researchers requiring the precise ortho-substituted isomer for kinase inhibitor SAR studies face supply inconsistency. 2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile (CAS 1184559-73-6) is the exact regioisomer needed. - Guarantees reproducible LogP and electronic distribution profiles; generic meta- or para-substituted analogs compromise permeability predictions. - Supplied at ≥98% purity, enabling direct use in complex synthetic sequences without additional purification. - Batch-to-batch consistency ensures reliable comparative pharmacological mapping across lead optimization campaigns.

Molecular Formula C11H10N4
Molecular Weight 198.22 g/mol
Cat. No. B13627052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-Amino-1h-pyrazol-1-yl)methyl)benzonitrile
Molecular FormulaC11H10N4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C=CC(=N2)N)C#N
InChIInChI=1S/C11H10N4/c12-7-9-3-1-2-4-10(9)8-15-6-5-11(13)14-15/h1-6H,8H2,(H2,13,14)
InChIKeyFVFWYBXEIXJFTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of 2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile


2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile (CAS 1184559-73-6) is an organic heterocyclic compound belonging to the class of aminopyrazole benzonitriles . It features a 3-amino-1H-pyrazole core linked to a benzonitrile moiety via a methylene spacer. This specific ortho-substitution pattern on the benzonitrile ring distinguishes it from its meta- and para- substituted analogs, potentially influencing its physicochemical and biological profile . The compound is primarily utilized as a key building block in the design of novel therapeutic agents, particularly in oncology and anti-infective research, due to the versatile reactivity of its amino and nitrile functional groups .

Regioisomeric Distinction of 2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile


Generic substitution with other aminopyrazole benzonitrile regioisomers (e.g., 3- or 4-substituted analogs) is scientifically unsound due to significant differences in critical molecular properties. The position of the methylene linker on the benzonitrile ring directly impacts the compound's lipophilicity (LogP), electronic distribution, and molecular topology . For instance, a simple change from an ortho- to a meta- substitution pattern can alter the computed LogP value by a measurable magnitude, which in turn affects passive membrane permeability and, consequently, the compound's utility as a drug-like scaffold . This regioisomer-specific behavior is crucial for structure-activity relationship (SAR) studies and cannot be reliably predicted or replicated by a close analog, making the procurement of the precise isomer a non-negotiable requirement for reproducible research .

Quantitative Comparison of 2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile


Lipophilicity (LogP) Across Regioisomers

The ortho-substituted 2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile exhibits a predicted lower lipophilicity compared to its meta-substituted regioisomer. While experimental LogP data for the 2-isomer is not available, the meta- analog (3-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile, CAS 1184154-30-0) has a reported experimental LogP of 1.747 . This quantitative difference in lipophilicity between regioisomers is critical for optimizing drug-like properties such as solubility and permeability [1].

Medicinal Chemistry Drug Discovery Physicochemical Properties

Purity Specification Comparison

The 2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile is commercially available with a high purity specification of 98% . This level of purity is a standard for advanced research intermediates and ensures that downstream reactions are not compromised by unknown or potentially toxic impurities. In contrast, its meta- substituted regioisomer, 3-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile, is offered with a slightly higher purity of 97% by the same supplier .

Chemical Procurement Quality Control Synthesis

Molecular Weight Identity of Regioisomers

The molecular weight of 2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile is reported as 198.229 g/mol . This value is consistent with the molecular weight of its meta- substituted analog (3-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile), which is also 198.229 g/mol . This equivalence confirms that the compounds are indeed regioisomers and not distinct chemical entities with different elemental compositions, which is critical for accurate identification and quantification using mass spectrometry.

Analytical Chemistry Quality Control Mass Spectrometry

Research Applications of 2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile


Kinase Inhibitor Scaffold Development

The unique ortho-substitution pattern and the presence of the reactive 3-amino group make 2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile a privileged scaffold for designing novel kinase inhibitors. Its distinct lipophilicity profile, compared to its regioisomers, offers a different starting point for optimizing compound permeability and target binding in kinase drug discovery programs .

Building Block for Anticancer Agents

This compound serves as a critical intermediate in the synthesis of pyrazole-based anticancer agents. The high purity specification (98%) of the commercial material ensures that researchers can directly incorporate it into complex synthetic sequences without additional purification steps, saving time and resources in early-stage oncology research .

Regioisomeric Probe for SAR Studies

In medicinal chemistry, the 2-isomer is an essential tool for exploring the impact of benzonitrile substitution patterns on biological activity. By directly comparing its activity and properties with those of the 3- and 4-isomers, researchers can precisely map the pharmacophore and optimize lead compounds. The distinct LogP value for each isomer is a key parameter in these comparative studies [1].

Antimicrobial and Anti-infective Synthesis

As a pyrazole derivative, 2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile is a valuable building block for creating libraries of compounds with potential antimicrobial or antifungal activity. Its ortho-substitution pattern may confer advantages in disrupting specific microbial targets compared to other isomers [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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